N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Anisoyl-2’-deoxycytidine is a synthetic nucleoside analog with the molecular formula C17H19N3O6. It is characterized by the presence of an anisoyl group attached to the nitrogen atom at the fourth position of the cytidine base.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Anisoyl-2’-deoxycytidine typically involves the acylation of 2’-deoxycytidine with anisoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the anisoyl derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of N4-Anisoyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N4-Anisoyl-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the anisoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of anisoyl ketones or aldehydes.
Reduction: Formation of anisoyl alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N4-Anisoyl-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA modification and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of N4-Anisoyl-2’-deoxycytidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The anisoyl group may enhance the compound’s ability to bind to specific molecular targets, such as DNA polymerases and repair enzymes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside involved in DNA synthesis.
N4-Benzoyl-2’-deoxycytidine: Another synthetic analog with a benzoyl group instead of an anisoyl group.
Uniqueness
N4-Anisoyl-2’-deoxycytidine is unique due to the presence of the anisoyl group, which can confer distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASFNFUJGOZQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.